4-(4-Methylstyryl) pyridine

Description

Chemical Identity and Nomenclature

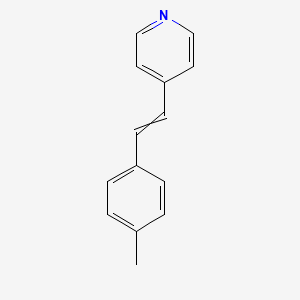

4-(4-Methylstyryl)pyridine (CAS 5374726) is a member of the styrylpyridine family, distinguished by its trans-configuration (E-isomer) at the ethenyl bridge. Its molecular formula, C₁₄H₁₃N , reflects a planar architecture that facilitates π-π stacking and charge-transfer interactions. Key identifiers include:

| Property | Value |

|---|---|

| IUPAC Name | 4-[(E)-2-(4-methylphenyl)ethenyl]pyridine |

| SMILES | CC1=CC=C(C=C1)/C=C/C2=CC=NC=C2 |

| InChIKey | GQLIWGHJUSUIRN-VOTSOKGWSA-N |

| Molecular Weight | 195.26 g/mol |

| Crystal Structure (CCDC) | 809488 |

The compound’s synonyms include 4-(4-methylstyryl)pyridine and (E)-4-(4-methylstyryl)pyridine, with the E-isomer confirmed via X-ray crystallography. Its crystal structure (CCDC 809488) reveals a monoclinic lattice with space group P2₁/c, where molecules adopt a herringbone arrangement stabilized by C–H···N hydrogen bonds and van der Waals interactions.

Historical Context in Heterocyclic Chemistry

Styrylpyridines emerged as critical targets in mid-20th-century heterocyclic chemistry due to their optical properties and utility in synthesizing photoactive materials. The first reported synthesis of 4-(4-Methylstyryl)pyridine likely derived from Knoevenagel condensations or Heck coupling reactions , common methods for styryl-linked heterocycles. A pivotal advancement occurred in 2012 with the publication of its coordination polymer structure (DOI: 10.1039/c2cc15453f), which demonstrated its ability to form metal-organic frameworks (MOFs) with Cu(I) ions. This study highlighted its role as a bidentate ligand , coordinating via the pyridine nitrogen and ethenyl π-system, a feature exploited in designing porous materials for gas storage.

Role in Pyridine Derivative Research

4-(4-Methylstyryl)pyridine exemplifies the structure-property relationships central to pyridine derivative research. Its extended conjugation enables applications in:

- Optoelectronics : As a fluorophore in organic light-emitting diodes (OLEDs), leveraging its high quantum yield and Stokes shift.

- Coordination Chemistry : Serving as a ligand for transition metals (e.g., Cu, Ag), forming luminescent complexes with tunable emission spectra.

- Pharmaceutical Intermediates : While not bioactive itself, its derivatives are precursors to quinolone antibiotics and kinase inhibitors.

Recent studies have explored its solid-state photoluminescence , where crystalline samples exhibit bathochromic shifts compared to solutions—a phenomenon attributed to exciton coupling in the stacked aromatic systems.

Properties

Molecular Formula |

C14H13N |

|---|---|

Molecular Weight |

195.26 g/mol |

IUPAC Name |

4-[2-(4-methylphenyl)ethenyl]pyridine |

InChI |

InChI=1S/C14H13N/c1-12-2-4-13(5-3-12)6-7-14-8-10-15-11-9-14/h2-11H,1H3 |

InChI Key |

GQLIWGHJUSUIRN-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)C=CC2=CC=NC=C2 |

Origin of Product |

United States |

Scientific Research Applications

While a comprehensive profile of "4-(4-Methylstyryl)pyridine" is not available from the provided search results, the included documents do offer information regarding pyridine and its derivatives, including styrylpyridines, in scientific research and various applications.

Pyridine and its Derivatives: Overview

Pyridine is a heterocyclic chemical compound with a wide array of applications in medicine and biology . Pyridine scaffolds are present in many medicinal compounds, providing opportunities for therapeutic intervention . Pyridine derivatives have shown diverse biological and pharmacological activities, including anti-inflammatory, analgesic, anticancer, antiviral, antioxidant, and antimicrobial properties . Nitrogen-containing synthetic heterocyclic compounds have demonstrated significant therapeutic potential .

Applications of Pyridine Derivatives

- Therapeutic Applications Pyridines can act on carbonic anhydrase inhibitors, which are vital enzymes that play a role in various physiological processes, including bone resorption, respiration, and acid-base equilibrium . Blocking these enzymes can treat a range of illnesses, including cancer . Hydrazones of 3- and 4-acetyl pyridine exhibit anti-tumor activity and can inhibit the replication of RNA strains of hepatitis C-virus (HCV) .

- Antimicrobial Activity Quaternized pyridine derivatives have demonstrated antibacterial and antifungal activities . Certain thiazolopyridine-based oximes have shown better potency against influenza B-Mass virus, as well as selectivity and activity against HIV . Naphthyridine compounds have been evaluated for their antibacterial activity, and oximes-pyridine scaffolds have been studied as antidotes against organophosphorus poisoning .

- Anticancer Research Pyridine-bearing pentose moieties have been designed and synthesized for anticancer applications . Pyridinyl sugar hydrazones linked to thienyl or methylfuryl rings, as well as pyridine thioglycosides combining naphthyl and furyl systems, have shown higher cytotoxicity profiles toward various cancer cell lines .

- Material Science (E)-4-Styrylpyridine and its derivatives have found numerous applications in materials .

Environmental Considerations

Pyridine derivatives can have partially harmful effects on the environment and humans, creating a need for converting them into safe and useful products .

Comparison with Similar Compounds

Structural Analogues

Table 1: Key Structural Analogues of 4-(4-Methylstyryl) Pyridine

- Electronic Properties: The methyl group in this compound slightly increases electron density compared to unsubstituted 4-Styrylpyridine. However, replacing pyridine with stronger acceptors (e.g., pyridopyrazine in Polymer P2) reduces the bandgap from 2.2 eV to 1.8 eV, enabling near-infrared (NIR) emission . Computational studies on similar compounds (e.g., 4-(1-aminoethyl)pyridine) reveal HOMO-LUMO gaps (~6.08 eV) and solvent-dependent electronic transitions, suggesting tunable optoelectronic behavior .

- Physical Properties: Substituents significantly affect melting points. For example, 2-amino-4-(2-chloro-5-(4-substituted phenyl)pyridin-3-yl)-1-(4-substituted phenyl)pyridine derivatives () have melting points ranging from 268–287°C, influenced by halogen (Cl, Br) and nitro (-NO₂) groups .

Synthetic Flexibility :

- Nickel/Lewis acid catalysis enables C-4 alkylation of pyridine with alkenes, providing regioselective routes to branched or linear 4-alkylpyridines . This method could be adapted for synthesizing this compound analogues.

Preparation Methods

Reaction Mechanism and Conditions

-

Ylide Preparation : A phosphonium salt is generated by reacting 4-methylbenzyl bromide with triphenylphosphine () in a polar aprotic solvent (e.g., THF or DMF). Subsequent deprotonation with a strong base like potassium hydroxide () forms the ylide:

-

Alkene Formation : The ylide reacts with 4-pyridinecarboxaldehyde, producing 4-(4-Methylstyryl)pyridine and triphenylphosphine oxide:

Optimization Parameters :

Experimental Outcomes

| Parameter | Value/Observation | Source |

|---|---|---|

| Yield | 65–78% | |

| Reaction Time | 2–4 hours | |

| Characterization | FTIR (C=C stretch at 1670 cm⁻¹), UV-Vis (λₘₐₓ = 320 nm) |

This method offers stereoselectivity, favoring trans-alkene formation due to ylide geometry. However, phosphine oxide byproduct removal necessitates extensive purification.

Quaternization/Dequaternization Strategy

Patented methods for 4-substituted pyridines involve quaternizing the pyridine nitrogen to enhance reactivity toward nucleophilic substitution.

Synthetic Pathway

-

Quaternization : 4-Cyanopyridine or 4-chloropyridine reacts with acrylamide in hydrochloric acid (), forming a quaternary salt:

-

Nucleophilic Substitution : The quaternary salt reacts with 4-methylstyryl magnesium bromide (Grignard reagent) in the presence of sodium hydroxide ():

Optimization Parameters :

Experimental Outcomes

| Parameter | Value/Observation | Source |

|---|---|---|

| Yield | 70–85% | |

| Reaction Time | 3–5 hours | |

| Byproduct Management | Cyanide ion () neutralized via high-temperature treatment |

This method’s scalability and compatibility with continuous processing make it industrially viable.

Condensation Reactions: Aldol and Knoevenagel Pathways

Condensation of 4-methylbenzaldehyde with 4-pyridylmethyl derivatives under basic or acidic conditions offers a third route.

Aldol Condensation

-

Base-Catalyzed Pathway : 4-Pyridylmethyl ketone reacts with 4-methylbenzaldehyde in ethanol () using :

-

Acid-Catalyzed Pathway : Employing acetic acid () as both solvent and catalyst.

Optimization Parameters :

Knoevenagel Condensation

Malononitrile or ethyl cyanoacetate acts as the active methylene component, facilitated by piperidine:

Experimental Outcomes

| Parameter | Value/Observation | Source |

|---|---|---|

| Yield (Aldol) | 50–65% | |

| Yield (Knoevenagel) | 55–70% | |

| Side Products | Diastereomers (cis/trans) |

Comparative Analysis of Methods

| Method | Yield (%) | Scalability | Stereoselectivity | Purification Complexity |

|---|---|---|---|---|

| Wittig Reaction | 65–78 | Moderate | High (trans) | High (Ph₃PO removal) |

| Quaternization | 70–85 | High | Low | Moderate (aqueous workup) |

| Condensation | 50–70 | Low | Variable | Low |

Q & A

Q. What are the common synthetic routes for preparing 4-(4-Methylstyryl) pyridine derivatives, and what analytical methods validate their purity?

Methodological Answer: this compound derivatives can be synthesized via cross-coupling reactions (e.g., Heck coupling) between 4-methylstyrene and halogenated pyridines. For example, nitration and reduction steps are critical in modifying phenylpyridine derivatives . Post-synthesis, purity is validated using:

- NMR Spectroscopy : Proton and carbon NMR identify structural integrity by confirming vinyl proton coupling patterns (e.g., J = 16 Hz for trans-styryl groups) and aromatic ring substitution .

- HPLC-MS : Quantifies purity and detects byproducts using reverse-phase columns (C18) with acetonitrile/water gradients.

Q. How does UV-Vis spectroscopy characterize the electronic properties of this compound complexes?

Methodological Answer: UV-Vis spectroscopy measures π→π* transitions in the styryl-pyridine backbone. For example:

- Absorption maxima (~300–350 nm) correlate with conjugation length and substituent effects (electron-donating groups like methyl red-shift λ_max) .

- Solvent polarity : Polar solvents (e.g., methanol) induce bathochromic shifts due to stabilization of excited states.

Advanced Research Questions

Q. What contradictions exist in regioselective nitration of phenylpyridine derivatives, and how can reaction conditions be optimized?

Methodological Answer: Nitration of 4-(4-halophenyl)pyridines often yields competing meta vs. para nitro products. For example:

Q. How do substituents on the pyridine ring influence supramolecular interactions in crystalline this compound derivatives?

Methodological Answer: X-ray crystallography reveals that methyl groups enhance π-stacking and hydrogen bonding:

- π-Stacking : Methyl substituents increase hydrophobic interactions, reducing interplanar distances (e.g., 3.5 Å vs. 3.8 Å in unsubstituted analogs) .

- Hydrogen bonding : Protonation of the pyridine nitrogen (e.g., in trifluoroacetate salts) forms N–H⋯O bonds with counterions, stabilizing crystal lattices .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.